3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Overview
Description
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings.
Mechanism of Action
Mode of Action
It is known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets by binding to specific active sites, leading to changes in the target’s function.
Biochemical Pathways
Based on its potential interaction with the lmptr1 pocket, it can be hypothesized that the compound may affect pathways related to the function of this protein .
Result of Action
The compound has shown potent in vitro antipromastigote activity, suggesting that it may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, affecting their function and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect oxidative stress levels in cells by interacting with reactive oxygen species (ROS) and influencing antioxidant enzyme activities . This can lead to changes in cell viability, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, the compound can affect metabolic flux and metabolite levels in cells, potentially altering cellular energy balance and biosynthetic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Coupling of Pyrazole and Isoxazole Rings: The final step involves coupling the pyrazole and isoxazole rings through a suitable linker, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reaction with an amine to form an amide.
Major Products Formed
Oxidation: Formation of corresponding carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dimethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid
- 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid
- 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Uniqueness
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLIUHKCUGQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424514 | |
Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957484-20-7 | |
Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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